

An In-depth Technical Guide to 2-Aminobenzyl Alcohol: Discovery, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-aminobenzyl alcohol**, a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. This document details its discovery and historical context, physical and chemical properties, and established and modern synthetic protocols. Key applications, particularly its role as a precursor in the synthesis of quinolines and its involvement in metabolic pathways, are discussed in detail. Experimental methodologies and reaction pathways are presented with clarity to support researchers and drug development professionals in their work with this versatile molecule.

Introduction and Historical Context

2-Aminobenzyl alcohol, also known as (2-aminophenyl)methanol, is an organic compound featuring both an amino and a hydroxyl functional group attached to a benzene ring at ortho positions. This unique arrangement imparts a rich chemical reactivity, making it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

While the precise first synthesis of **2-aminobenzyl alcohol** is not definitively documented in readily available literature, its preparation was established in the late 19th century. Early methods for its synthesis involved the reduction of corresponding nitro-aromatic compounds.



For instance, procedures for preparing o-aminobenzyl alcohol from o-nitrobenzaldehyde or o-nitrobenzyl alcohol were known and cited in publications by Friedländer and Henriques in 1882 and Paal and Senniger in 1894.[1] A notable early 20th-century method, later modified and published in Organic Syntheses, involved the electrolytic reduction of anthranilic acid.[1] This historical foundation in reductive chemistry has evolved into the more efficient and selective catalytic hydrogenation and metal-hydride reduction methods used today.

The enduring relevance of **2-aminobenzyl alcohol** stems from its utility as a stable and versatile precursor to 2-aminobenzaldehyde, a key intermediate in the historically significant Friedländer synthesis of quinolines, first reported by Paul Friedländer in 1882.[2][3][4][5][6] The instability of 2-aminobenzaldehyde makes **2-aminobenzyl alcohol** a more practical starting material for many synthetic applications.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-aminobenzyl alcohol** is provided in the table below for easy reference.

Property	Value	
Molecular Formula	C7H9NO	
Molecular Weight	123.15 g/mol	
CAS Number	5344-90-1	
Appearance	White to cream or yellow to brown crystals or powder	
Melting Point	81-86 °C	
Boiling Point	162 °C at 15 mmHg	
Solubility	Soluble in water, alcohol, ether, and benzene.	
IUPAC Name	(2-aminophenyl)methanol	
Synonyms	o-Aminobenzyl alcohol, 2- (hydroxymethyl)aniline	



Key Experimental Protocols

This section provides detailed methodologies for common and historically significant syntheses of 2-aminobenzyl alcohol.

Synthesis via Catalytic Hydrogenation of 2-Nitrobenzyl **Alcohol**

This method represents a common and efficient approach for the preparation of 2-

aminobenzyl alcohol.		
Reaction:		

NO2-C6H4-CH2OH + 3H2 -- (Catalyst)--> NH2-C6H4-CH2OH + 2H2O

Materials:

- 2-Nitrobenzyl alcohol (e.g., 60 g)
- Ethyl acetate (solvent)
- Supported nickel catalyst (e.g., 10% by weight of the starting material)
- · High-pressure hydrogenation reactor
- Nitrogen gas
- · Hydrogen gas
- Methanol
- Activated carbon
- Standard laboratory glassware for filtration and crystallization

Procedure:



- In a high-pressure reaction vessel, combine 2-nitrobenzyl alcohol (60 g), ethyl acetate, and the supported nickel catalyst. The vessel should be appropriately sized for the scale of the reaction.
- Seal the reactor and purge the system with nitrogen gas twice to remove air, followed by three purges with high-pressure hydrogen gas.
- Pressurize the reactor with hydrogen gas to 0.1 MPa and heat the mixture to the desired reaction temperature (e.g., 50-60 °C) using a temperature controller.
- Adjust the hydrogen pressure to the reaction pressure (e.g., 1.5 MPa) and maintain this
 pressure by periodically replenishing the hydrogen gas as it is consumed.
- Monitor the reaction progress by observing the cessation of hydrogen uptake. Once the
 pressure stabilizes, maintain the reaction conditions for an additional 30 minutes to ensure
 completion.
- After the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas.
- Open the reactor and filter the reaction mixture to recover the catalyst.
- Concentrate the filtrate under reduced pressure to remove the ethyl acetate, yielding crude
 2-aminobenzyl alcohol.
- Dissolve the crude product in a minimal amount of hot methanol and add activated carbon for decolorization.
- Filter the hot solution to remove the activated carbon.
- Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Collect the pale yellow crystals of 2-aminobenzyl alcohol by filtration, wash with a small amount of cold methanol, and dry under vacuum.[7]

Synthesis via Reduction of 2-Nitrobenzaldehyde



This method involves the reduction of both the nitro and aldehyde functionalities of 2-nitrobenzaldehyde.

Reaction:

 $NO_2-C_6H_4-CHO + 4H_2 --(Catalyst)--> NH_2-C_6H_4-CH_2OH + 2H_2O$

Materials:

- 2-Nitrobenzaldehyde
- Solvent (e.g., ethanol)
- Metal catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel)
- Hydrogenation apparatus
- Standard laboratory glassware for workup and purification

Procedure:

- Dissolve 2-nitrobenzaldehyde in a suitable solvent such as ethanol in a hydrogenation flask.
- Carefully add the chosen metal catalyst to the solution.
- Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.
- Conduct the hydrogenation at a suitable temperature (e.g., 40-80 °C) and hydrogen pressure (e.g., 3-20 kg/cm²).[8]
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
- Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **2-aminobenzyl alcohol** by recrystallization from a suitable solvent system (e.g., toluene or petroleum ether).[9]



Synthesis via Electrolytic Reduction of Anthranilic Acid

This historical method provides an alternative route from a different starting material.

Reaction:

 $NH_2-C_6H_4-COOH + 4H^+ + 4e^- --> NH_2-C_6H_4-CH_2OH + H_2O$

Materials:

- Anthranilic acid
- 15% Sulfuric acid
- Electrolytic cell with a porous cup and sheet lead electrodes
- Power supply
- Sodium carbonate
- · Ethyl acetate
- · Standard laboratory glassware

Procedure:

- Set up an electrolytic cell with a lead cathode and a lead anode placed within a porous cup.
- In the cathode compartment, place a solution of anthranilic acid (e.g., 25 g) in 15% sulfuric acid (e.g., 400 mL).
- Fill the anode compartment (the porous cup) with 15% sulfuric acid (e.g., 200 mL).
- Pass a current of 10-12 amperes through the cell, maintaining the temperature between 20-30 °C with cooling if necessary.
- After the theoretical amount of current has passed, stop the electrolysis.



- Carefully neutralize the catholyte with a solution of sodium carbonate until it is alkaline to litmus paper.
- Extract the aqueous solution with several portions of ethyl acetate.
- Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent to yield crude **2-aminobenzyl alcohol**.
- Purify the product by recrystallization.[1]

Key Reactions and Applications

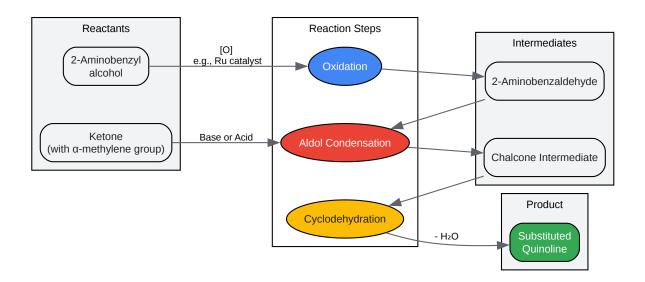
2-Aminobenzyl alcohol is a key intermediate in several important synthetic transformations.

Modified Friedländer Quinoline Synthesis

The Friedländer synthesis is a classic method for preparing quinolines. Due to the instability of 2-aminobenzaldehyde, a modified version using the more stable **2-aminobenzyl alcohol** has been developed. This involves the in situ oxidation of the alcohol to the aldehyde, which then undergoes condensation and cyclization.

A representative workflow for this synthesis is depicted below.





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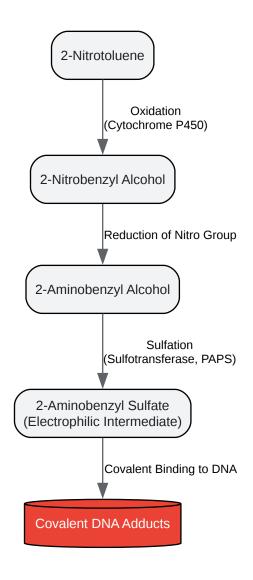
Caption: Modified Friedländer Quinoline Synthesis Workflow.

Metabolic Pathway of 2-Nitrotoluene

In toxicology and drug metabolism studies, **2-aminobenzyl alcohol** is recognized as a key metabolite in the biotransformation of 2-nitrotoluene. The metabolic activation of 2-nitrotoluene can lead to genotoxic intermediates, and understanding this pathway is crucial for assessing its carcinogenic potential.

The metabolic pathway from 2-nitrotoluene to DNA-binding species is illustrated below.





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Caption: Metabolic Activation of 2-Nitrotoluene.

Applications in Drug Development and Research

The primary application of **2-aminobenzyl alcohol** in drug development lies in its role as a versatile building block for the synthesis of heterocyclic scaffolds. Quinolines, which can be readily synthesized from **2-aminobenzyl alcohol**, are a prominent structural motif in a wide range of pharmaceuticals, exhibiting activities such as antimalarial, antibacterial, and anticancer properties.

Furthermore, its bifunctional nature allows for its use in the construction of more complex molecular architectures, including ligands for metal catalysts and as a starting material for the



synthesis of various dyes and functional materials.

Conclusion

2-Aminobenzyl alcohol is a historically significant and synthetically valuable compound. Its discovery and the development of its synthesis have been closely linked to the advancement of organic chemistry, particularly in the area of heterocyclic synthesis. For contemporary researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthetic routes, and reactivity is essential for its effective application in the laboratory and in the creation of novel molecules with potential therapeutic value. This guide has provided a detailed overview of these core aspects to serve as a valuable resource for the scientific community.

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